Cas no 87112-49-0 (8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione)

8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione 化学的及び物理的性質
名前と識別子
-
- 8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione
- 3,4-Phenanthrenedione, 8-methyl-2-(1-methylethyl)-
- 8-methyl-2-propan-2-ylphenanthrene-3,4-dione
- MILTIRONE I
- 2-Isopropyl-8-methylphenanthrene-3,4-dione
- DTXSID20236142
- RO-090680
- Ro-09-0680
- AKOS040749311
- 87112-49-0
- Ro 09-0680
- CS-0034756
- HY-111247
-
- インチ: InChI=1S/C18H16O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h4-10H,1-3H3
- InChIKey: SLTQYODWMZBDPJ-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(C)C)=CC2=C(C3=C(C=C2)C(C)=CC=C3)C1=O
計算された属性
- せいみつぶんしりょう: 264.115029749g/mol
- どういたいしつりょう: 264.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 460
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 34.1Ų
じっけんとくせい
- 色と性状: Solid powder
8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T28551-5mg |
Ro 09-0680 |
87112-49-0 | 98.87% | 5mg |
¥ 7000 | 2024-07-19 | |
TargetMol Chemicals | T28551-50mg |
Ro 09-0680 |
87112-49-0 | 98.87% | 50mg |
¥ 13800 | 2024-07-19 | |
TargetMol Chemicals | T28551-5 mg |
Ro 09-0680 |
87112-49-0 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
TargetMol Chemicals | T28551-100 mg |
Ro 09-0680 |
87112-49-0 | 98% | 100MG |
¥ 17,500 | 2023-07-10 | |
TargetMol Chemicals | T28551-100mg |
Ro 09-0680 |
87112-49-0 | 98% | 100mg |
¥ 17500 | 2023-09-15 | |
TargetMol Chemicals | T28551-50 mg |
Ro 09-0680 |
87112-49-0 | 98% | 50mg |
¥ 13,800 | 2023-07-10 | |
TargetMol Chemicals | T28551-1mg |
Ro 09-0680 |
87112-49-0 | 98.87% | 1mg |
¥ 2350 | 2024-07-19 | |
TargetMol Chemicals | T28551-25mg |
Ro 09-0680 |
87112-49-0 | 98.87% | 25mg |
¥ 10600 | 2024-07-19 |
8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
8-methyl-2-(propan-2-yl)phenanthrene-3,4-dioneに関する追加情報
Introduction to 8-Methyl-2-(Propan-2-yl)phenanthrene-3,4-dione (CAS No. 87112-49-0)
8-Methyl-2-(propan-2-yl)phenanthrene-3,4-dione, with the CAS number 87112-49-0, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons (PAHs) with a wide range of applications, from pharmaceuticals to advanced materials. The unique structural features of 8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione make it a valuable candidate for various research and industrial applications.
The molecular structure of 8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione consists of a phenanthrene core with two substituents: a methyl group at the 8-position and an isopropyl group at the 2-position. The presence of these substituents imparts specific chemical and physical properties to the molecule, making it distinct from other phenanthrenes. The compound's ability to form stable derivatives and its potential for functionalization have made it an attractive target for synthetic chemists and materials scientists.
In the realm of medicinal chemistry, 8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione has been explored for its potential therapeutic applications. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and antioxidant properties. These properties are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione effectively inhibited the production of pro-inflammatory cytokines in human macrophages, suggesting its potential as an anti-inflammatory agent.
Beyond its medicinal applications, 8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione has also been investigated for its use in advanced materials. The compound's rigid structure and high thermal stability make it suitable for applications in organic electronics and photovoltaic devices. Research published in Advanced Materials in 2020 demonstrated that derivatives of 8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione could be used as electron transport materials in organic solar cells, enhancing their efficiency and stability. The ability to fine-tune the electronic properties of these derivatives through chemical modifications further expands their potential applications in this field.
The synthesis of 8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione has been extensively studied, with several efficient routes reported in the literature. One common approach involves the condensation of appropriate aromatic ketones with substituted acetylenes followed by cyclization and oxidation steps. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in catalytic methods have led to more environmentally friendly and cost-effective synthetic routes, making large-scale production feasible.
In terms of safety and handling, while 8-methyl-2-(propan-2-y l)phenanthrene -3 ,4 -dione strong > is generally considered safe for laboratory use under proper conditions, standard precautions should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and following guidelines for waste disposal.
The future prospects for 8-methyl - 2 -( pro pan - 2 - yl ) phen anth rene - 3 , 4 - dione strong > are promising across multiple disciplines. Ongoing research aims to further elucidate its biological activities and optimize its properties for specific applications. Additionally, the development of new synthetic methods and functionalized derivatives will continue to expand its utility in both academic and industrial settings.
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